molecular formula C17H15F3N2O4S B2913523 methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate CAS No. 339025-65-9

methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate

Cat. No.: B2913523
CAS No.: 339025-65-9
M. Wt: 400.37
InChI Key: NWCBCRHXPMZSAE-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate is a sophisticated organic compound, noteworthy for its intricate structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate typically involves multi-step organic reactions. The starting materials often include specific aniline derivatives and trifluoromethylated pyridines. The process usually involves:

  • Step 1: : Nucleophilic substitution reactions to introduce the pyridinyl group onto the aniline core.

  • Step 2: : Carbonylation reactions to form the carbamoyl group.

  • Step 3: : Thiolation to incorporate the sulfanyl moiety.

  • Step 4: : Esterification to form the final methyl ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but scaled-up reactions often employ continuous flow techniques to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum efficiency and safety.

Chemical Reactions Analysis

Methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate can participate in a variety of chemical reactions:

  • Oxidation: : This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction can be achieved through reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions are common, where functional groups on the pyridinyl or aniline rings are replaced by other nucleophiles.

  • Hydrolysis: : The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents: include trifluoroacetic acid, thionyl chloride, and palladium catalysts. The major products depend on the reaction conditions but often include various substituted aniline and pyridine derivatives.

Scientific Research Applications

This compound's unique structure makes it valuable in several research areas:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and polymers.

  • Biology: : Studied for its potential as a biochemical probe due to its ability to interact with various biological macromolecules.

  • Medicine: : Investigated for pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in materials science for developing new functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyridinyl and aniline moieties enable binding to active sites, while the trifluoromethyl group enhances hydrophobic interactions and membrane permeability. Pathways involved can vary based on the specific application but often include inhibition of key enzymes or modulation of receptor activity.

Comparison with Similar Compounds

When compared to similar compounds, methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate stands out due to its trifluoromethylated pyridine structure, which imparts unique chemical properties.

  • Similar Compounds

    • Methyl 2-{[(4-{[2-oxo-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate (lacks trifluoromethyl group)

    • Ethyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate (ethyl ester instead of methyl)

    • 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetic acid (carboxylic acid instead of ester)

Properties

IUPAC Name

methyl 2-[[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]carbamoylsulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O4S/c1-26-15(24)10-27-16(25)21-13-5-2-11(3-6-13)8-22-9-12(17(18,19)20)4-7-14(22)23/h2-7,9H,8,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCBCRHXPMZSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC(=O)NC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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